molecular formula C16H23NO3S B2897499 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1421462-36-3

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2897499
CAS RN: 1421462-36-3
M. Wt: 309.42
InChI Key: VFPQTPZVQWNJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its related compounds have shown promising results in antibacterial and antifungal studies. For instance, the synthesis of cycloalkylthiophene-Schiff bases and their complexes has been studied for antibacterial activity against various pathogenic strains, such as Listeria monocytogenes, Staphylococcus aureus, Proteus, Escherichia coli, Salmonella typhi, Pseudomonas putida, Brucella abortus, and Shigella boydii, and antifungal activity against Candida albicans. Some of these compounds exhibited activity comparable to standard antibiotics like ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazole, amoxycillin, and chloramphenicol (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Anticancer Properties

Certain derivatives of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been explored for their potential anticancer properties. Studies have demonstrated the design and synthesis of novel derivatives as inhibitors of histone deacetylases, with some compounds showing significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines (Jiao et al., 2009).

Synthesis of Organic Compounds

The compound and its derivatives are integral in the synthesis of various organic compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, an intermediate in the production of the drug Febuxostat, demonstrates the utility of these compounds in creating pharmaceutical intermediates (Liu Jian-p, 2014).

Development of Anti-Inflammatory Agents

Research has also explored the synthesis of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety as potential anti-inflammatory agents. These studies have shown the effectiveness of these compounds in animal toxicity, analgesic, and anti-inflammatory studies (Thabet, Helal, Salem, & Abdelaal, 2011).

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-10-11-8-12(9-13(11)19)17-15(20)16(5-1-2-6-16)14-4-3-7-21-14/h3-4,7,11-13,18-19H,1-2,5-6,8-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPQTPZVQWNJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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